![molecular formula C8H6BrNO B582238 7-Bromo-2-methylbenzo[d]oxazole CAS No. 1239489-82-7](/img/structure/B582238.png)

7-Bromo-2-methylbenzo[d]oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

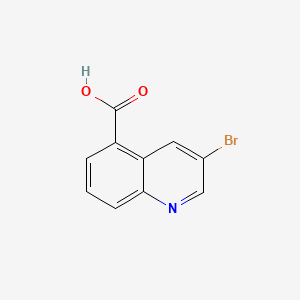

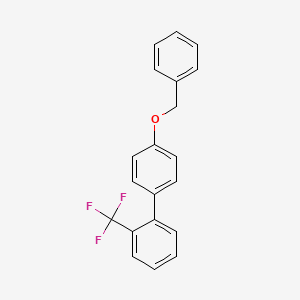

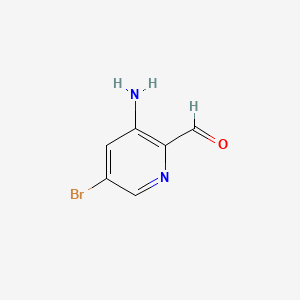

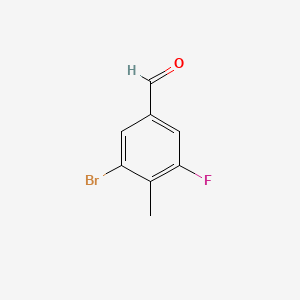

7-Bromo-2-methylbenzo[d]oxazole is a chemical compound with the molecular formula C8H6BrNO . It is used in various chemical reactions and has a molecular weight of 212.05 .

Synthesis Analysis

The synthesis of 7-Bromo-2-methylbenzo[d]oxazole involves several steps. One common method involves the condensation of 2-Methylbenzoxazole with aromatic aldehyde having acidic protons . This process is used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 .Molecular Structure Analysis

The molecular structure of 7-Bromo-2-methylbenzo[d]oxazole consists of a benzene ring fused with an oxazole ring. The oxazole ring contains an oxygen atom and a nitrogen atom. The benzene ring is substituted with a bromine atom at the 7th position and a methyl group at the 2nd position .Chemical Reactions Analysis

7-Bromo-2-methylbenzo[d]oxazole participates in various chemical reactions. For instance, it can undergo direct arylation with high regioselectivity at both C-5 and C-2 positions for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .科学的研究の応用

Synthesis of Heterocyclic Compounds

7-Bromo-2-methylbenzo[d]oxazole is a type of oxazole, which is a class of heterocyclic compounds. These compounds are of great interest in synthetic chemistry due to their potential applications in drug discovery . They are considered as the main structure of many biologically active compounds .

Pharmaceutical Chemistry

Oxazoles, including 7-Bromo-2-methylbenzo[d]oxazole, are an important class of biologically active compounds in pharmaceutical chemistry . They exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Synthesis of HIV-reverse Transcriptase Inhibitor

2-Methylbenzoxazole, a compound structurally similar to 7-Bromo-2-methylbenzo[d]oxazole, has been used in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . It’s plausible that 7-Bromo-2-methylbenzo[d]oxazole could have similar applications.

Preparation of Bis-styryl Dyes

2-Methylbenzoxazole has also been used in the synthesis of bis-styryl dyes . Given the structural similarity, 7-Bromo-2-methylbenzo[d]oxazole could potentially be used in a similar manner.

Use of Magnetically Recoverable Catalysts

The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives, such as 7-Bromo-2-methylbenzo[d]oxazole, is a key research topic in organic synthesis . Magnetic nanoparticles have been used as catalysts in these processes due to their high stability and easy separation from the reaction mixture .

Applications in Polymers and Agrochemicals

Substituted oxazoles, like 7-Bromo-2-methylbenzo[d]oxazole, are of interest in the polymers and agrochemicals industries . They can be used in the synthesis of various derivatives of oxazoles .

Safety and Hazards

7-Bromo-2-methylbenzo[d]oxazole is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

将来の方向性

The future directions of 7-Bromo-2-methylbenzo[d]oxazole research could involve exploring its potential applications in medicinal chemistry, given its use in the synthesis of HIV-reverse transcriptase inhibitor L-696,299 . Additionally, advances in synthetic strategies for benzoxazole derivatives could also be a potential area of future research .

特性

IUPAC Name |

7-bromo-2-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDLGCJXIKUIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680999 |

Source

|

| Record name | 7-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239489-82-7 |

Source

|

| Record name | 7-Bromo-2-methyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrazolo[4,3-b]pyridin-5-amine](/img/structure/B582160.png)

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)

![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)